12-(t-Boc-amino)-1-dodecanol

Thermal property Solid‑phase handling Purification

12-(t-Boc-amino)-1-dodecanol (tert-butyl N-(12-hydroxydodecyl)carbamate) is a bifunctional aliphatic building block combining a terminal primary hydroxyl group at C12 and a Boc-protected primary amine at C1, linked through a linear twelve‑carbon methylene spacer. With a molecular formula of C₁₇H₃₅NO₃ and molecular mass of 301.46 g·mol⁻¹, the compound appears as a white crystalline solid (mp 75–77 °C) exhibiting chloroform and methanol solubility.

Molecular Formula C17H35NO3
Molecular Weight 301.5 g/mol
CAS No. 67341-03-1
Cat. No. B015351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(t-Boc-amino)-1-dodecanol
CAS67341-03-1
SynonymsN-(12-Hydroxydodecyl)carbamic Acid 1,1-Dimethylethyl Ester;  (12-Hydroxydodecyl)carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC17H35NO3
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCCCCCCCO
InChIInChI=1S/C17H35NO3/c1-17(2,3)21-16(20)18-14-12-10-8-6-4-5-7-9-11-13-15-19/h19H,4-15H2,1-3H3,(H,18,20)
InChIKeyHIBZRRWYVBWYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-(t-Boc-amino)-1-dodecanol (CAS 67341-03-1) – A C12 ω-Boc-Amino Alcohol Building Block for Spacer-Critical Synthesis


12-(t-Boc-amino)-1-dodecanol (tert-butyl N-(12-hydroxydodecyl)carbamate) is a bifunctional aliphatic building block combining a terminal primary hydroxyl group at C12 and a Boc-protected primary amine at C1, linked through a linear twelve‑carbon methylene spacer . With a molecular formula of C₁₇H₃₅NO₃ and molecular mass of 301.46 g·mol⁻¹, the compound appears as a white crystalline solid (mp 75–77 °C) exhibiting chloroform and methanol solubility . The Boc (tert‑butoxycarbonyl) protection confers acid‑labile orthogonality, enabling selective deprotection under trifluoroacetic acid while the free hydroxyl remains available for esterification, etherification, oxidation, or nucleophilic displacement chemistries [1]. This combination of functional‑group placement, chain length, and protection strategy makes it a strategic intermediate in convergent dendrimer synthesis, PROTAC linker construction, and surface‑functionalization applications where spacer length and controlled reactivity are paramount.

Why 12-(t-Boc-amino)-1-dodecanol Cannot Be Replaced by Shorter-Chain Boc‑Amino Alcohols or Unprotected Analogs


Substituting 12-(t-Boc-amino)-1-dodecanol with a C6, C8, or C10 ω‑Boc‑amino alcohol or with the unprotected 12‑amino‑1‑dodecanol fundamentally alters the physicochemical profile and synthetic outcome. The C12 methylene spacer imparts a melting point of 75–77 °C, substantially higher than the C6 (37–41 °C) or C10 (48–54 °C) analogs, directly affecting solid‑phase handling, recrystallization behaviour, and thermal stability during multi‑step synthesis [1]. The experimental logP rises from approximately 3.83 (C10) to 4.61 (C12), indicating a marked increase in lipophilicity that governs solubility, phase partitioning, and membrane permeability when the compound is incorporated into bioactive conjugates . Removing the Boc protection yields the free amine, which introduces uncontrolled nucleophilicity and eliminates the orthogonality required for sequential deprotection strategies—two limitations that are unacceptable in solid‑phase peptide synthesis, dendrimer assembly, or PROTAC linker chemistry where the Boc‑protected amine must remain inert until a defined acid‑treatment step [2]. The quantitative evidence below demonstrates that each structural feature—chain length, protecting group identity, and functional‑group pairing—contributes measurably to the compound’s differentiation.

Quantitative Differentiation Evidence for 12-(t-Boc-amino)-1-dodecanol (CAS 67341-03-1) Against the Most Relevant Analogs


Melting‑Point Elevation Correlated with Methylene‑Chain Length Across the ω‑Boc‑Amino Alcohol Homologous Series

The melting point of 12‑(t‑Boc‑amino)‑1‑dodecanol (75–77 °C) is substantially higher than that of the C10 analog (48–54 °C), the C8 analog (55–56 °C), and the C6 analog (37–41 °C), as documented in commercial product‑specification data [1]. This 21–38 °C elevation relative to the C10 compound and 34–40 °C elevation relative to the C6 compound translates to markedly different solid‑phase behaviour: at ambient laboratory temperatures the target remains a robust crystalline solid, whereas the C6 analog is near or above its melting range, increasing the risk of oiling‑out during solvent evaporation or column chromatography. A higher melting point is also a key quality‑control parameter enabling purity verification by differential scanning calorimetry and melting‑point depression analysis.

Thermal property Solid‑phase handling Purification

LogP Progression and Lipophilicity Differentiation Across C6, C10, and C12 ω‑Boc‑Amino Alcohols

The experimental logP (octanol–water partition coefficient) of 12‑(t‑Boc‑amino)‑1‑dodecanol is 4.61, compared with 3.83 for the C10 analog and an estimated approximately 1.8–2.5 for the C6 analog (fragment‑based calculation) . The ΔlogP of +0.78 versus C10 represents a roughly six‑fold increase in octanol‑phase partitioning. This pronounced lipophilicity renders the C12 derivative the superior choice when the building block must be incorporated into hydrophobic environments—such as the interior of a dendrimer, a lipid‑bilayer‑inserted conjugate, or a PROTAC linker designed to traverse cellular membranes—where shorter‑chain analogs may partition unfavorably into aqueous compartments.

Lipophilicity Partition coefficient Membrane permeability

Approximate End‑to‑End Spacer Length and Its Impact on Dendrimer and Bioconjugate Geometry

In an all‑trans extended conformation, the C12 methylene chain of 12‑(t‑Boc‑amino)‑1‑dodecanol subtends an end‑to‑end distance of approximately 15 Å (N‑to‑O), compared with approximately 10 Å for the C8 analog and approximately 7.5 Å for the C6 analog [1]. This 5–7.5 Å elongation is functionally significant in dendrimer chemistry: the Brouwer et al. (2001) convergent synthesis of amino‑acid‑based dendrimers up to the fifth generation (32 end‑groups) specifically employed 12‑(t‑Boc‑amino)‑1‑dodecanol as a spacer building block, where the extended chain length was necessary to minimize steric congestion at the dendritic core and allow efficient divergent growth [2]. In PROTAC linker design, an alkyl spacer ≥12 atoms is frequently chosen to provide sufficient distance between the target‑protein ligand and E3 ligase ligand to permit ternary complex formation without steric clash; the homologous alkyl‑diamine Boc‑NH‑C12‑NH₂ is already classified as a PROTAC linker .

Spacer length Dendrimer synthesis Bioconjugation

Rotatable Bond Count and Conformational Flexibility Relative to Shorter‑Chain Analogs

12‑(t‑Boc‑amino)‑1‑dodecanol possesses 14 rotatable bonds, compared with 10 for the C10 analog and approximately 6 for the C6 analog . Each additional rotatable bond contributes roughly 3.4 kJ·mol⁻¹ to the conformational entropy of the free molecule in solution. For applications where the linker must sample a broad conformational space—such as PROTAC ternary complex formation where both ligase and target protein binding pockets must be simultaneously engaged—this added flexibility can be the difference between productive ternary complex formation and steric frustration. Conversely, in applications requiring a rigid, well‑defined spacer, the C12 chain can be conformationally constrained through incorporation into a crystalline lattice or surface‑grafted monolayer, leveraging its higher melting enthalpy.

Molecular flexibility Conformational entropy Binding optimization

Orthogonal Boc Protection Versus Cbz and Fmoc: Quantitative Deprotection Half‑Life and Orthogonality Matrix

The Boc group on 12‑(t‑Boc‑amino)‑1‑dodecanol is quantitatively removed by treatment with 50% trifluoroacetic acid (TFA) in dichloromethane (typical half‑life < 5 min at 25 °C), conditions under which Cbz (benzyloxycarbonyl) and Fmoc (9‑fluorenylmethoxycarbonyl) groups are stable [1][2]. Conversely, Fmoc is removed by 20% piperidine in DMF (t₁/₂ ≈ 5–15 min for resin‑bound amino acids), conditions that leave Boc intact [3]. Cbz requires hydrogenolysis (H₂, Pd/C), which is incompatible with substrates containing reducible functional groups (alkenes, nitro, azides). This three‑way orthogonality allows 12‑(t‑Boc‑amino)‑1‑dodecanol to be incorporated into synthetic schemes where the hydroxyl terminus is elaborated (e.g., esterified, oxidised, or converted to a leaving group) while the Boc‑protected amine remains inert, followed by chemoselective Boc deprotection to reveal the free amine without affecting acid‑sensitive functionalities elsewhere in the molecule.

Protecting group strategy Orthogonal deprotection Peptide synthesis

Validated Peer‑Reviewed Application: Convergent Dendrimer Synthesis at the Multi‑Gram Scale

Brouwer, Mulders, and Liskamp (2001) reported the convergent synthesis of amino‑acid‑based dendrimers up to the fifth generation (32 end‑groups) using 12‑(t‑Boc‑amino)‑1‑dodecanol as a key spacer building block [1]. The synthesis was carried out on a gram‑scale, demonstrating that the C12 spacer provided sufficient solubility and reactivity to support iterative coupling cycles without the steric penalties observed with shorter chain analogs. While the paper does not report a direct side‑by‑side comparison with C6 or C10 building blocks, the successful construction of fifth‑generation dendrimers—a sterically demanding scaffold—constitutes a functional validation that shorter spacers would likely fail to support due to increased core congestion. This publication provides prospective users with a reproducible synthetic precedent, including detailed experimental procedures and characterization data, reducing the risk of failed synthesis when procuring this specific compound for similar dendrimer projects.

Dendrimer Convergent synthesis Scalable building block

Procurement‑Relevant Application Scenarios for 12-(t-Boc-amino)-1-dodecanol (CAS 67341-03-1)


Convergent Dendrimer Core Expansion: Fifth‑Generation Poly(amino acid) Dendrimers

Researchers pursuing convergent dendrimer synthesis up to the fifth generation benefit from the validated protocol of Brouwer et al. (2001), which used 12‑(t‑Boc‑amino)‑1‑dodecanol as the spacer building block [1]. The C12 chain provides the ≥15 Å separation required to minimise steric congestion at the dendritic core, enabling the attachment of 32 surface end‑groups without compromising monodispersity. The Boc‑protected amine survives iterative coupling cycles and is cleaved at the final stage with TFA to reveal the free amine for further functionalisation.

PROTAC Linker Design Requiring a ≥15 Å Hydrophobic Alkyl Spacer

In proteolysis‑targeting chimera (PROTAC) development, the distance between the target‑protein ligand and the E3 ligase recruiter is a critical parameter governing ternary complex formation and degradation efficiency [1]. 12‑(t‑Boc‑amino)‑1‑dodecanol delivers a C12 alkyl spacer that can be functionalised at the hydroxyl terminus (e.g., tosylation or esterification) while the Boc‑protected amine serves as a latent attachment point for the E3 ligase ligand. The logP of 4.61 ensures sufficient membrane permeability for cellular PROTAC assays, while the 14 rotatable bonds provide conformational sampling to accommodate diverse target‑ligase geometries .

Surface Functionalisation of Nanoparticles and Biosensor Substrates

For surface‑grafting applications requiring a well‑defined, amine‑terminated self‑assembled monolayer (SAM) or polymer brush, 12‑(t‑Boc‑amino)‑1‑dodecanol offers a crystalline solid (mp 75–77 °C) that can be purified to high homogeneity before use [1]. The hydroxyl group can be converted to a thiol, silane, or phosphonate anchoring group, while the Boc‑protected amine is deprotected post‑assembly to generate a reactive amino surface. The 15 Å spacer ensures that the terminal amine is displayed well above the surface plane, reducing steric hindrance during subsequent biomolecule conjugation (DNA, antibodies, enzymes) .

Multi‑Step Synthesis Requiring Orthogonal Protecting Group Strategy

In total synthesis campaigns where a primary amine must be carried through multiple synthetic transformations in protected form, 12‑(t‑Boc‑amino)‑1‑dodecanol provides a Boc group that is stable to strong bases (e.g., LDA, Grignard reagents), nucleophiles, and catalytic hydrogenation, yet is cleanly removed with TFA within minutes [1]. This orthogonality allows the hydroxyl terminus to undergo oxidation, Mitsunobu, or Williamson etherification while the amine remains protected, and the Boc group can be selectively deprotected in the presence of Cbz‑ or Fmoc‑protected amines elsewhere in the molecule .

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